molecular formula C15H24N4O2 B8517949 tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Cat. No.: B8517949
M. Wt: 292.38 g/mol
InChI Key: SLXUYRHUCYWNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the introduction of the carbamate ester group. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and tert-butyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H24N4O2/c1-11-16-8-5-13(17-11)19-9-6-12(7-10-19)18-14(20)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3,(H,18,20)

InChI Key

SLXUYRHUCYWNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Boc-4-aminopiperidine (715.3 mg, 3.5 mmol), 4-chloro-2-methylpyrimidine (521 mg, 3.85 mmol) and N,N-diisopropylethyl amine (899 L, 5.25 mmol) in dioxane (14 mL) was heated to 150° C. in the microwave for 30 minutes. The reaction was diluted with water and extracted twice with ethyl acetate. The combined organic layers were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The title compound was obtained after stirring of the crude product with diethyl ether and drying as white crystals (649.5 mg, 64%).
Quantity
715.3 mg
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
899 L
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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